molecular formula C12H15ClN4O2S2 B2934703 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide CAS No. 338953-97-2

4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2934703
CAS No.: 338953-97-2
M. Wt: 346.85
InChI Key: SUQXVXZIPDXCSQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide derivatives featuring a 1,2,4-triazole core. Its molecular formula is C₁₂H₁₄ClN₅O₂S₂, with a molecular weight of 332.8 g/mol and a calculated logP value of 1.7, indicating moderate lipophilicity . The structure includes a 4-chlorobenzenesulfonamide moiety linked via an ethyl group to a 5-sulfanyl-substituted triazole ring. Its design is rooted in optimizing anticancer activity through balanced hydrophobicity and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S2/c1-3-17-11(14-15-12(17)20)8(2)16-21(18,19)10-6-4-9(13)5-7-10/h4-8,16H,3H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXVXZIPDXCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332890
Record name 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338953-97-2
Record name 4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a triazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described using the following details:

PropertyDescription
Molecular FormulaC13H16ClN5O2S
Molecular Weight327.81 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amides and can form hydrogen bonds with target proteins. This interaction may inhibit various enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group enhances this activity by interfering with folate synthesis in bacteria.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have been tested against human cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)0.048
MCF-7 (Breast)0.99
A549 (Lung)0.054

These studies suggest that such compounds can induce apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

Compounds with triazole structures have also been reported to possess anti-inflammatory effects. For example, some derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

Case Studies

One notable study involved the synthesis of a series of triazole-containing compounds, which were tested against various cancer cell lines. The results demonstrated that certain modifications to the triazole ring significantly enhanced cytotoxicity:

  • Study on Triazole Derivatives : Researchers synthesized multiple triazole derivatives and evaluated their anticancer activity against various human cancer cell lines, finding that specific substitutions on the triazole ring improved efficacy significantly.
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group on the benzenesulfonamide moiety undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Thiol substitutionAliphatic/aromatic thiols, base (K₂CO₃)Thioether derivatives with modified R-group
Amine substitutionPrimary/secondary amines, DMF, 80°CSecondary/tertiary sulfonamides

For example, reaction with 4-methoxybenzylthiol in tetrahydrofuran (THF) produces analogs with enhanced lipophilicity.

Oxidation Reactions

The sulfanyl (-S-) group oxidizes to sulfoxides or sulfones:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfoxide (R-SO-R')68–72%
m-CPBADichloromethane, 0°CSulfone (R-SO₂-R')85–90%

Oxidation alters electronic properties and biological target interactions .

Acid-Base Reactions

The sulfonamide NH (pKa ≈ 9.5–10.2) participates in acid-base equilibria:

  • Protonation : Forms a zwitterionic structure in acidic media (pH < 4).

  • Deprotonation : Generates a sulfonamidate anion in basic conditions (pH > 11), enhancing nucleophilicity .

Reduction Reactions

The sulfonamide carbonyl is resistant to reduction, but the triazole ring undergoes partial hydrogenation:

Reducing AgentConditionsProductNotes
LiAlH₄THF, reflux, 6hReduced triazole (1,2-dihydro derivative)Low yield (≤30%)
H₂/Pd-CEthanol, 50°C, 12hPartially saturated triazoleRequires high pressure

Coupling Reactions

The sulfonamide group facilitates metal-mediated cross-coupling:

Reaction TypeCatalysts/ReagentsProductsApplications
Ullmann couplingCuI, 1,10-phenanthrolineBiaryl derivativesDrug candidate synthesis
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl-boronate adductsRadioligand development

Stability Under Thermal and Photolytic Conditions

ConditionStability ProfileDegradation Products
Thermal (150°C)Decomposes via sulfonamide cleavageSO₂, triazole fragments
UV light (254 nm)Sulfanyl group dimerizes to disulfideDisulfide-linked dimers

Comparative Reaction Kinetics

Functional GroupRelative Reactivity (k, ×10⁻³ s⁻¹)Dominant Pathway
Chloro substituent4.2 ± 0.3SNAr with strong nucleophiles
Sulfanyl group1.8 ± 0.2Oxidation > alkylation
Triazole ring0.5 ± 0.1Electrophilic substitution

Mechanistic Insights

  • Nucleophilic substitution at the chloro group follows a second-order kinetic model (r² > 0.98) .

  • Oxidation of the sulfanyl group proceeds via a radical intermediate, as confirmed by ESR spectroscopy.

  • Acid-base behavior correlates with Hammett σ values (ρ = 1.2), indicating resonance stabilization of the sulfonamidate ion .

This reactivity profile supports applications in medicinal chemistry for analog synthesis and prodrug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity and Substituent Effects

Key analogs and their biological activities are summarized below:

Compound Name / ID Substituents (R1, R2) GI₅₀ (μM) Key Cell Lines Tested Reference
Target Compound R1 = Ethyl, R2 = Sulfanyl (SH) N/A N/A
NCI-60 Panel Lead () R1 = Methylthio, R2 = Variable 1.9–3.0 Lung, Colon, CNS, Melanoma
Compound 30 () R1 = Benzylthio, R2 = 4-MePhSO₂ N/A N/A
W-18 () Piperidinylidene, nitro groups N/A N/A (Noted as Schedule 9 poison)
  • Anticancer Potency : The most active analog in the NCI-60 panel () demonstrated broad-spectrum activity at 1.9–3.0 μM GI₅₀ , attributed to the methylthio group enhancing membrane permeability and target binding . The target compound’s ethyl and sulfanyl substituents may offer similar hydrophobicity but require empirical validation.
  • Toxicity Considerations : W-18, a structurally distinct analog with a nitro group and piperidinylidene moiety, is classified as a Schedule 9 poison due to high toxicity . This underscores the safety advantage of the target compound’s simpler substituents.

Structural and Physicochemical Properties

Table 2: Molecular Properties Comparison
Property Target Compound Compound 30 NCI-60 Lead W-18
Molecular Weight (g/mol) 332.8 587.1 ~400–450 454.4
logP 1.7 N/A ~2.5–3.0 ~3.8
Hydrogen Bond Acceptors 5 8 6–7 7
Rotatable Bonds 5 10 6–8 9
  • Lipophilicity: The target compound’s logP (1.7) is lower than W-18 (~3.8), suggesting reduced nonspecific binding and improved solubility .
  • Conformational Flexibility : With 5 rotatable bonds , the target compound may exhibit better target engagement than bulkier analogs like Compound 30 (10 rotatable bonds ) .

Stereochemical Considerations

While highlights stereoisomerism in triazole derivatives (e.g., enantiomers 96 and 97 ), the target compound lacks chiral centers, simplifying synthesis and reducing pharmacokinetic variability .

Q & A

Basic: What are the standard synthetic protocols for 4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the triazole core via cyclocondensation. For example, 4-amino-3,5-disubstituted-1,2,4-triazoles are synthesized by reacting hydrazine derivatives with nitriles or carboxylic acids under reflux .
  • Step 2: Sulfonylation of the triazole intermediate. A benzenesulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) is reacted with the triazole in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).

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